molecular formula C12H14N2O B1589841 4-(1H-Indol-5-yl)morpholine CAS No. 245117-16-2

4-(1H-Indol-5-yl)morpholine

Cat. No. B1589841
M. Wt: 202.25 g/mol
InChI Key: RGNJKFHZEOSSBO-UHFFFAOYSA-N
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Description

“4-(1H-Indol-5-yl)morpholine” is a compound with the molecular formula C12H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of “4-(1H-Indol-5-yl)morpholine” includes a morpholine ring and an indole ring linked together. The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

One of the applications of indole derivatives is in the field of antiviral research. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the CoxB3 virus .

Another application is in the field of anti-inflammatory research. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Indole-based chalcone derivatives have also been reported as COX-1 and COX-2 inhibitors .

  • Anticancer Activity : Indole derivatives have been studied for their potential anticancer properties . For example, certain indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors , which could have implications in cancer treatment given the role of these enzymes in inflammation and cancer.

  • Anti-HIV Activity : Some indole derivatives have shown anti-HIV activity . While the specific mechanisms of action can vary, these compounds may interfere with various stages of the HIV life cycle.

  • Antioxidant Activity : Indole derivatives can also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

  • Antimicrobial Activity : Indole derivatives have been found to possess antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

  • Antidiabetic Activity : Some indole derivatives have shown potential in the treatment of diabetes . They may work by influencing the pathways involved in insulin secretion or glucose metabolism.

  • Antimalarial Activity : Indole derivatives have also been studied for their antimalarial properties . They may interfere with the life cycle of the malaria parasite in various ways.

  • Antitubercular Activity : Indole derivatives have been studied for their potential antitubercular properties . These compounds may work by inhibiting the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

  • Anticholinesterase Activity : Some indole derivatives have shown anticholinesterase activity . This could have implications in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, a neurotransmitter that cholinesterases break down.

  • Role in Multicomponent Reactions : Indole derivatives, including possibly “4-(1H-Indol-5-yl)morpholine”, can play a crucial role in multicomponent reactions (MCRs) . MCRs are a type of chemical reaction in which three or more substances combine to form a product. Indole derivatives can be used as precursors in these reactions to generate complex molecules .

  • Synthesis of Active Molecules : Indole derivatives are ideal precursors for the synthesis of active molecules . They can be used to generate biologically active structures, which can have various applications in medicinal and pharmaceutical chemistry .

  • Development of New Therapeutic Possibilities : The diverse biological activities of indole derivatives suggest that they have immense potential to be explored for newer therapeutic possibilities .

Future Directions

Indole derivatives, such as “4-(1H-Indol-5-yl)morpholine”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules and have broad-spectrum biological activities .

properties

IUPAC Name

4-(1H-indol-5-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNJKFHZEOSSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464718
Record name 4-(1H-Indol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Indol-5-yl)morpholine

CAS RN

245117-16-2
Record name 4-(1H-Indol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A heterogeneous, tan solution of 1H-indol-5-amine (4.5547 g, 34.5 mmol), 1-chloro-2-(2-chloroethoxy)ethane (6.06 mL, 51.7 mmol) and Na2CO3 (14.61 g, 138 mmol) in t-BuOH (90 mL) in a sealed pressure tube was heated to 100° C. for 2 days. The reaction was cooled to room temperature, diluted with EtOAc and filtered through a pad of CELITE®, and the filtrate was concentrated in vacuo. Water (50 mL) was added to the residue and basified to pH ˜11 with saturated aqueous NaHCO3; this was extracted with CH2Cl2 (4×75 mL). The organic layers were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give crude product. This was triturated with Et2O to give the first crop of desired product (3.7495 g) as a tan solid. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography using an ISCO 120 g column eluting with 20-50% EtOAc/hexanes to give the second crop of the desired product (1.9458 g).
Quantity
4.5547 g
Type
reactant
Reaction Step One
Quantity
6.06 mL
Type
reactant
Reaction Step One
Quantity
14.61 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Min, J Seo, HM Ko - The Journal of Organic Chemistry, 2018 - ACS Publications
An unprecedented three-component reaction of arynes, tertiary amines, and nucleophiles has been demonstrated through ammonium salt intermediates. This protocol allows access to …
Number of citations: 21 pubs.acs.org
J Richardson, JC Ruble, EA Love… - The Journal of Organic …, 2017 - ACS Publications
Transition-metal catalysis has revolutionized organic synthesis, but difficulties can often be encountered when applied to highly functionalized molecules, such as pharmaceuticals and …
Number of citations: 29 pubs.acs.org

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